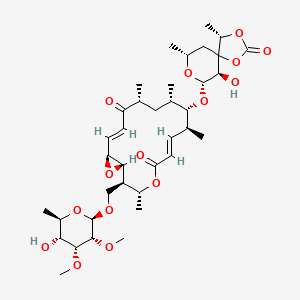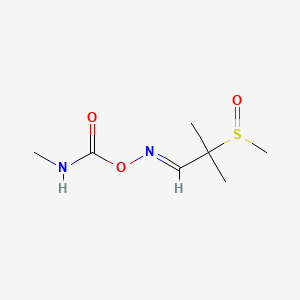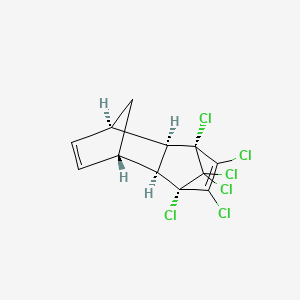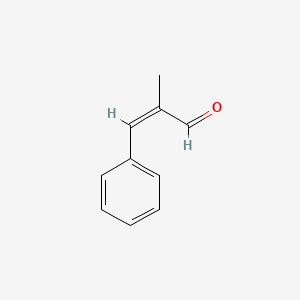
2-Methyl-3-phenyl-2-propenal
Overview
Description
2-Methyl-3-phenyl-2-propenal, also known as alpha-methyl cinnamaldehyde or 2-methyl-3-phenylacrolein, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, cassia, and cinnamon tasting compound that can be found in herbs and spices and peppermint. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of cinnamaldehydes.
Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)
Mechanism of Action
Target of Action
Alpha-Methyl cinnamaldehyde has been shown to have a broad range of biological activities, including antifungal and antibiofilm activities . It has been found to interact with a variety of targets, including cellular proteins
Mode of Action
Alpha-Methyl cinnamaldehyde interacts with its targets primarily through covalent bonding . It has the ability to react with skin proteins to produce allergic sensitization . In addition, it has been found to inhibit hyphal growth and cell aggregation .
Biochemical Pathways
The compound is a phenylpropanoid that is naturally synthesized by the shikimate pathway . It has been found to inhibit the NF-κB pathway and modulate pro-inflammatory mediators
Pharmacokinetics
It is known that the compound hasantifungal activity . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
Alpha-Methyl cinnamaldehyde has been found to have a variety of effects at the molecular and cellular level. It can inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis . It also has the ability to disrupt bacterial cells and induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of Alpha-Methyl cinnamaldehyde can be influenced by various environmental factors. For instance, it has been found that the compound decomposes to styrene because of oxidation as a result of bad storage or transport conditions . More research is needed to fully understand how environmental factors influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Alpha-Methyl Cinnamaldehyde interacts with various enzymes and proteins. It is known to have antifungal activity, suggesting it interacts with biomolecules in fungi to inhibit their growth
Cellular Effects
It is known to have antifungal activity, suggesting it influences cell function in fungi
Molecular Mechanism
It is known to have antifungal activity, suggesting it exerts its effects at the molecular level
Properties
IUPAC Name |
(Z)-2-methyl-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMOWNVWOXZAU-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018368 | |
| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66051-14-7, 101-39-3 | |
| Record name | alpha-Methylcinnamaldehyde, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cinnamic aldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cinnamic aldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYLCINNAMALDEHYDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G5N27XPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of α-Methyl Cinnamaldehyde?
A1: α-Methyl Cinnamaldehyde can be synthesized through a process involving benzaldehyde and n-propylaldehyde. This method, as described in the research, emphasizes simplicity, cost-effectiveness, and a high yield rate []. This makes it particularly suitable for industrial-scale production.
Q2: The provided research mentions the identification of novel phenylalkenal compounds. What is the relevance of these compounds in the context of ginseng research?
A2: The research identified several phenylalkenal compounds, including 2-Methyl-3-phenyl-2-propenal (α-Methyl Cinnamaldehyde), in the essential oil of fresh Panax ginseng root []. Notably, 2-phenyl-2-nonenal was identified for the first time as a plant-based volatile constituent. This discovery contributes to a deeper understanding of ginseng's complex chemical profile and its potential biological activities.
Q3: How does the structure of α-Methyl Cinnamaldehyde relate to its potential applications?
A3: α-Methyl Cinnamaldehyde, with its characteristic aldehyde group attached to an unsaturated carbon chain, is classified as an α,β-unsaturated aldehyde []. This structural feature plays a crucial role in its reactivity and makes it a valuable building block in organic synthesis. For instance, it can undergo reactions like aldol condensations to create more complex molecules [], highlighting its potential in the development of fragrances and other specialized chemicals.
Q4: Are there any studies on the thermodynamic properties of α-Methyl Cinnamaldehyde?
A4: Yes, the "DIPPR Project 871 for 1996" investigated thermodynamic properties and ideal-gas enthalpies of formation for various compounds, including α-Methyl Cinnamaldehyde []. This type of data is essential for understanding the compound's behavior under different conditions and for developing industrial processes involving this compound.
Q5: Is α-Methyl Cinnamaldehyde used in any pharmaceutical applications?
A5: While not directly mentioned in the provided research, α-Methyl Cinnamaldehyde serves as a key intermediate in the synthesis of Epalrestat []. Epalrestat is a drug used to treat diabetic neuropathy, highlighting a potential indirect link between α-Methyl Cinnamaldehyde and pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




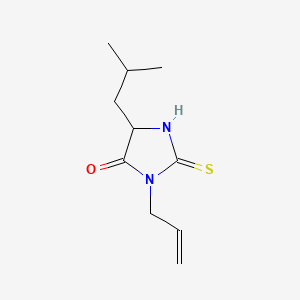
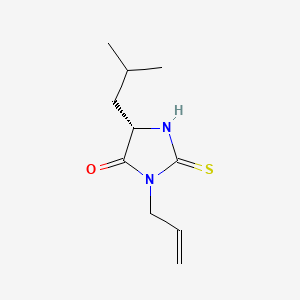
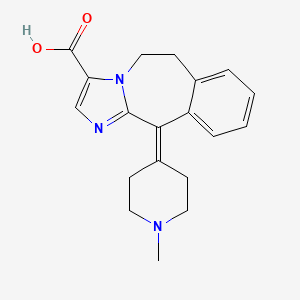
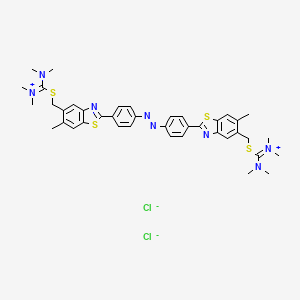
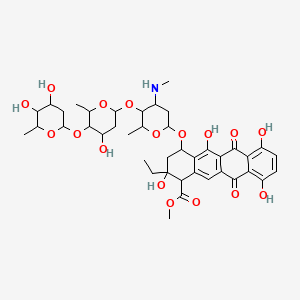
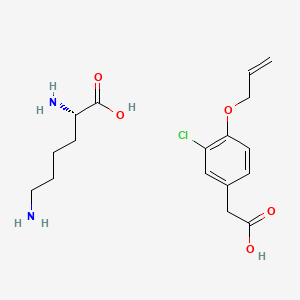

![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
